molecular formula C10H14N2O5 B613289 (R)-a-Methyl-2-nitrophenylalanine (>98%, >98%ee) CAS No. 1241680-73-8

(R)-a-Methyl-2-nitrophenylalanine (>98%, >98%ee)

Cat. No. B613289
M. Wt: 242.23 g/mole
InChI Key:
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Description

(R)-a-Methyl-2-nitrophenylalanine (>98%, >98%ee) is a compound commonly found in the laboratory setting. It is a chiral amino acid that plays an important role in numerous biochemical and physiological processes. Its unique properties make it an important tool for a variety of scientific research applications. We will also discuss potential future directions for research involving this compound.

Scientific Research Applications

Biophysical Probe in Protein Structure

(R)-α-Methyl-2-nitrophenylalanine, closely related to p-nitrophenylalanine, has been used as a biophysical probe. It is incorporated into proteins in Escherichia coli, enabling the study of protein structure and function due to its ability to quench the intrinsic fluorescence of tryptophan in proteins (Tsao, Summerer, Ryu, & Schultz, 2006).

Genetic Encoding in Cells

Ortho-substituted phenylalanine derivatives, including nitrophenylalanine, have been genetically encoded in Escherichia coli and mammalian cells. These compounds offer potential in various biochemical and biophysical applications, such as serving as selective sensors to probe protein environments (Tharp, Wang, Lee, Yang, & Liu, 2014).

Conformational Analysis in Peptide Synthesis

Beta-methyl-para-nitrophenylalanine, a derivative, has been studied for its role in peptide synthesis, specifically in the conformational analysis of stereoisomers of cyclo[D-Pen2, D-Pen5]enkephalin. Such studies contribute significantly to understanding peptide structure and function (Shenderovich, Kövér, Nikiforovich, Jiao, & Hruby, 1998).

Infrared Probe in Protein Research

The use of L-4-nitrophenylalanine, a related compound, as an infrared probe in protein research has been demonstrated. It offers a nonintrusive method for studying protein structure and dynamics with high site-specificity (Smith, Linderman, Luskin, & Brewer, 2011).

Self-Assembling Behavior in Peptide Synthesis

Modifications of phenylalanine, like the addition of a nitro group, have shown profound influences on the self-assembly process of peptides. This has implications for understanding the supramolecular interactions in peptide synthesis (Singh, Misra, Sepay, Mondal, Ray, Aswal, & Nanda, 2020).

Photochemistry and Photocleavage Applications

The photochemistry of nitrophenylalanine compounds, including photocleavage of the polypeptide backbone, is a promising area. It offers potential in activating or deactivating functional peptides and proteins with high spatial and temporal resolution (Peters, Brock, Wang, & Schultz, 2009).

Synthesis of Quaternary-Carbon-Containing β2,2 -Amino Acids

Research into the synthesis of quaternary-carbon-containing β2,2 -amino acids using RhI-catalyzed arylation of α-substituted β-nitroacrylates has implications for creating non-proteinogenic amino acids like (R)-α-methyl-2-nitrophenylalanine (Fang, Jian, Chang, Kuo, Lee, Wu, & Wu, 2017).

Versatile Set for Protein Synthesis

Biosynthesis of proteins incorporating phenylalanine analogues, including nitrophenylalanine, has been explored for various applications such as photoaffinity labeling and X-ray phasing (Kirshenbaum, Carrico, & Tirrell, 2002).

properties

IUPAC Name

(2R)-2-amino-2-methyl-3-(2-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-10(11,9(13)14)6-7-4-2-3-5-8(7)12(15)16/h2-5H,6,11H2,1H3,(H,13,14)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTIYKMYANVKMU-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1[N+](=O)[O-])(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC1=CC=CC=C1[N+](=O)[O-])(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-amino-2-methyl-3-(2-nitrophenyl)propanoic acid

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